Undecyl acetate is a natural product found in Citrus iyo and Ruta angustifolia with data available.
Undecyl acetate
CAS No.: 1731-81-3
Cat. No.: VC21231071
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1731-81-3 |
---|---|
Molecular Formula | C13H26O2 |
Molecular Weight | 214.34 g/mol |
IUPAC Name | undecyl acetate |
Standard InChI | InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-12H2,1-2H3 |
Standard InChI Key | CKQGCFFDQIFZFA-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCOC(=O)C |
Canonical SMILES | CCCCCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Physical Properties
Undecyl acetate (CAS No. 1731-81-3) is an organic ester with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . Known by several synonyms including 1-undecanol acetate, undecyl alcohol acetate, n-undecyl acetate, and acetic acid undecyl ester, this compound presents as a clear liquid at standard temperature and pressure .
The physical and chemical properties of undecyl acetate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Undecyl Acetate
The chemical structure of undecyl acetate features a long hydrocarbon chain (undecyl group) attached to an acetate moiety. This combination of a hydrophobic chain and a mildly polar ester group contributes to its unique physicochemical properties and applications .
Synthesis and Production
While the search results don't provide detailed industrial production methods specifically for undecyl acetate, general ester synthesis principles apply. Typically, this compound would be synthesized through esterification reactions between undecanol (a long-chain alcohol) and acetic acid or acetic anhydride, often in the presence of catalysts .
Biological Activities and Applications
Insect Physiology and Juvenile Hormone Activity
One of the most significant findings regarding undecyl acetate pertains to its activity as a juvenile hormone analog (JHA) in insects. Research has demonstrated that undecyl acetate functions as a juvenile hormone agonist, affecting development and reproduction in insects, particularly mosquitoes .
In a notable study examining Asian tiger mosquitoes (Aedes albopictus), undecyl acetate was found to delay ovarian development in female specimens . This finding is particularly significant in understanding hormone-mediated developmental processes in insects and potential applications in pest management strategies.
Insecticidal Properties
Beyond its role as a hormone analog, undecyl acetate has demonstrated substantial insecticidal activity. Research examining its effects on 3rd instar Aedes albopictus larvae showed significant mortality rates exceeding 50% . In concentration-dependent assays, undecyl acetate exhibited increased activity at higher concentrations, as measured by β-galactosidase assay readings .
The research findings suggest that undecyl acetate, paired with its aldehyde counterpart (undecyl aldehyde), demonstrates particularly strong larvicidal effects against mosquito larvae. This positions these compounds as potential candidates for biological control agents in integrated pest management systems .
Enzymatic Interactions and Biochemical Properties
Undecyl Acetate Esterase Activity
The biochemical interactions of undecyl acetate have been studied in detail, particularly regarding enzymatic hydrolysis. Specialized enzymes known as undecyl acetate esterases have been identified that specifically catalyze the hydrolysis of this compound .
Research has demonstrated that these esterases can hydrolyze both aliphatic and aromatic acetate esters, with the highest reaction rates observed toward undecyl acetate at substrate concentrations of 0.25 M . The enzyme has been classified as a carboxylesterase (B-esterase) and shows sensitivity to inhibition by p-chloromercuribenzoate, with 70% inhibition observed at concentrations of 1 × 10⁻⁴ M .
Enzyme Induction and Metabolic Pathways
Interestingly, undecyl acetate esterase appears to be inducible rather than constitutively expressed. Cell-free activity studies and zymogram analyses have demonstrated that the enzyme is induced when certain carbon sources are present as growth substrates, including 2-tridecanone, 2-tridecanol, undecyl acetate itself, and to a lesser extent, 1-undecanol .
This induction pattern supports the hypothesis that undecyl acetate serves as an intermediate in the degradation pathway of 2-tridecanone in certain organisms . This finding contributes to our understanding of metabolic pathways involving medium-chain fatty acid derivatives and their biological processing.
Natural Occurrence
Undecyl acetate has been identified as a natural component in certain plant species. According to PubChem data, this compound has been reported in Citrus iyo (a citrus fruit) and Ruta angustifolia (a medicinal plant) . The presence of undecyl acetate in these plant species suggests potential ecological roles, possibly in plant defense mechanisms or as semiochemicals mediating plant-insect interactions.
In chemical compositional analysis of plant extracts, such as those from laurel leaves, undecyl acetate has been identified among numerous other compounds. For instance, GC-MS analysis of laurel leaf extracts obtained using different extraction methods identified undecyl acetate among 170 chemical compounds detected across various extraction techniques .
Related Compounds
10-Undecen-1-yl Acetate
A structurally related compound, 10-undecen-1-yl acetate (CAS 112-19-6), deserves mention due to its structural similarity and complementary applications . This compound features an unsaturated bond at the terminal end of the carbon chain, distinguishing it from undecyl acetate.
10-Undecen-1-yl acetate has found applications in fragrance and flavor industries. It reportedly blends well with geranyl acetate and citronellyl acetate as a fruit note enhancer and can be used to create subtle rose notes in raspberry flavors .
Other Structural Analogs
In the context of research examining juvenile hormone analogs, undecyl acetate is often studied alongside its aldehyde counterpart (undecyl aldehyde) and homologous compounds such as dodecyl acetate and dodecyl aldehyde . These structural variations provide valuable insights into structure-activity relationships and the molecular determinants of biological activity.
Analytical Methods and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical technique for identifying and quantifying undecyl acetate in complex mixtures. GC-MS analysis with flame ionization detection (GC-MS-FID) has been employed to determine the relative concentrations of undecyl acetate and other compounds in plant extracts .
The identification process typically involves comparing retention indices and mass spectral data to reference libraries such as the Wiley and National Institute of Standards and Technology (NIST) databases . The Kovats retention indices for undecyl acetate have been experimentally determined across various chromatographic conditions, providing valuable reference data for analytical chemists :
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Standard non-polar columns: Values ranging from 1483 to 1498 (average 1493.9)
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Semi-standard non-polar columns: Values of 1519 and 1507.6
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Standard polar columns: Values ranging from 1775 to 1819
These retention indices serve as critical identifiers for the compound in complex analytical matrices.
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